2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2228827-14-1
VCID: VC4938046
InChI: InChI=1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3
SMILES: COC1=CC(=C(C2=C1C=CC(=N2)Cl)C=O)OC
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.67

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde

CAS No.: 2228827-14-1

Cat. No.: VC4938046

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.67

* For research use only. Not for human or veterinary use.

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde - 2228827-14-1

Specification

CAS No. 2228827-14-1
Molecular Formula C12H10ClNO3
Molecular Weight 251.67
IUPAC Name 2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde
Standard InChI InChI=1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3
Standard InChI Key PWCCACDKGHOSJR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C2=C1C=CC(=N2)Cl)C=O)OC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The quinoline core consists of a bicyclic structure merging a benzene ring with a pyridine moiety. In 2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde:

  • Chlorine at position 2 introduces steric hindrance and electron-withdrawing effects, polarizing the aromatic system.

  • Methoxy groups at positions 5 and 7 donate electron density via resonance, enhancing solubility in polar solvents .

  • Carbaldehyde at position 8 provides a reactive site for nucleophilic additions or condensations, critical for further functionalization .

Table 1: Substituent Effects in Analogous Quinoline Derivatives

CompoundSubstituentsKey Properties
2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde Cl (2), OMe (5,8), CHO (3)Moderate solubility in DMSO; stability >24h at RT
2-Chloro-5,7-dimethoxyquinoline-3-carbaldehyde Cl (2), OMe (5,7), CHO (3)Melting point: 192–194°C; λmax = 320 nm
2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehydeCl (2), OMe (5,6,7), CHO (3)Anticancer IC50: 8.2 µM (HeLa cells)

Electronic and Spectroscopic Features

The methoxy groups’ electron-donating nature counterbalances the chloro and aldehyde groups’ electron-withdrawing effects, creating a polarized π-system. This polarization is evident in UV-Vis spectra, where bathochromic shifts (λmax ≈ 310–330 nm) indicate extended conjugation . Computational studies of similar compounds suggest a HOMO-LUMO gap of 3.8–4.2 eV, aligning with applications in optoelectronic materials.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are viable for synthesizing 2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde:

  • Friedländer Annulation: Condensation of 4-chloro-2,6-dimethoxyaniline with a β-ketoaldehyde under acidic conditions.

  • Vilsmeier-Haack Formylation: Direct formylation of 2-chloro-5,7-dimethoxyquinoline using POCl3 and DMF .

Optimized Protocol (Vilsmeier-Haack Approach)

Steps:

  • Substrate Preparation: 2-Chloro-5,7-dimethoxyquinoline (1.0 eq) is dissolved in anhydrous DMF (5 vol).

  • Reagent Addition: POCl3 (3.0 eq) is added dropwise at 0°C, followed by stirring at 90°C for 16 h.

  • Workup: Quenching with ice water precipitates the crude aldehyde, which is purified via silica chromatography (EtOAc/hexane, 1:5) .

Yield: 27–35% (typical for sterically hindered quinolines).

Reactivity and Functionalization

Aldehyde-Directed Reactions

The carbaldehyde group undergoes characteristic transformations:

  • Condensation: With hydrazines to form hydrazones (e.g., for Schiff base complexes).

  • Nucleophilic Addition: Grignard reagents add to the aldehyde, yielding secondary alcohols.

Table 2: Reaction Outcomes with Analogous Aldehydes

Reaction TypeReagentProductApplication
Schiff base formation4-AminophenolImine-linked polymerMetal-organic frameworks
Wittig reactionPh3P=CHCO2Etα,β-Unsaturated esterFluorescent probes
Reductive aminationBenzylamine/NaBH4N-Benzylamino derivativeAntimicrobial agents

Chlorine Substitution Pathways

The 2-chloro group participates in cross-coupling reactions:

  • Suzuki-Miyaura: With arylboronic acids (Pd(PPh3)4, K2CO3) to form biaryl systems.

  • Nucleophilic Aromatic Substitution: Displacement by amines (e.g., piperazine) under microwave irradiation.

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